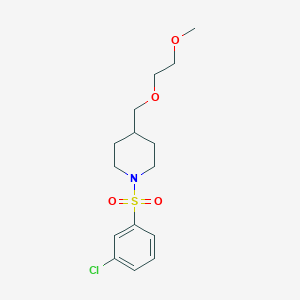
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine, also known as CR8, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell cycle regulation.
Mechanism of Action
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a selective inhibitor of CDKs, which are enzymes that regulate the cell cycle by phosphorylating specific target proteins. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. This compound specifically targets CDK2 and CDK9, which play a critical role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other effects on the body. It has been shown to have anti-inflammatory activity, as well as neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to have cardioprotective effects in animal models of heart disease.
Advantages and Limitations for Lab Experiments
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. This compound is not specific to CDK2 and CDK9, and it can also inhibit other kinases at higher concentrations. It also has low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine. One potential application is in combination therapy with other cancer treatments, such as radiation therapy and chemotherapy. This compound has been shown to sensitize cancer cells to these treatments, and further studies could explore the optimal dosing and timing of combination therapy. Another potential application is in the treatment of neurodegenerative diseases, where this compound has shown promise in animal models. Further studies could explore the potential of this compound as a neuroprotective agent in humans. Additionally, further studies could explore the potential of this compound as a cardioprotective agent in humans, as it has shown promise in animal models of heart disease.
Synthesis Methods
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine involves several steps, including the reaction of 3-chlorobenzenesulfonyl chloride with 4-(2-methoxyethoxy)methylpiperidine, followed by the addition of sodium hydride and the final step of purification by column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed by HPLC and NMR.
Scientific Research Applications
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has been extensively studied for its potential use in cancer treatment. It has been shown to have activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(2-methoxyethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-20-9-10-21-12-13-5-7-17(8-6-13)22(18,19)15-4-2-3-14(16)11-15/h2-4,11,13H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVKHKTCKQMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

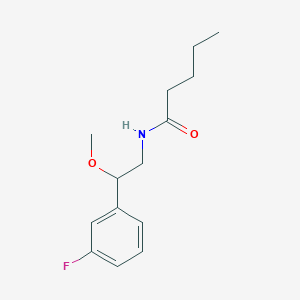
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2720609.png)
![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)
![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)
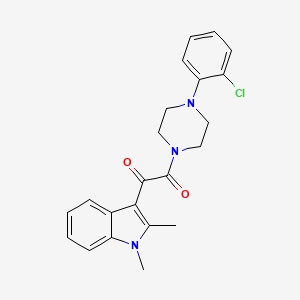
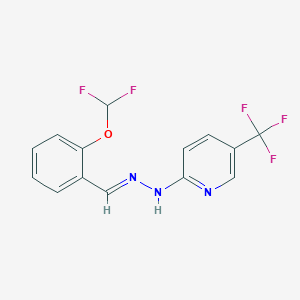


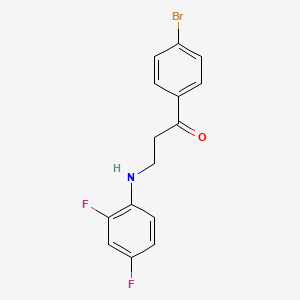
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)
![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)
![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)
